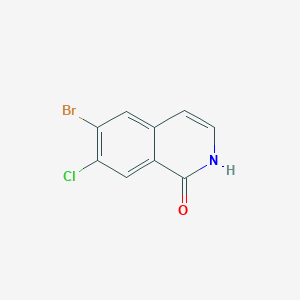
3-(2,3-dimethylpyridin-4-yl)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(2,3-dimethylpyridin-4-yl)propan-1-amine dihydrochloride involves several steps. One common method includes the reaction of 2,3-dimethylpyridine with a suitable alkylating agent to form the intermediate 3-(2,3-dimethylpyridin-4-yl)propan-1-amine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
3-(2,3-Dimethylpyridin-4-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
3-(2,3-Dimethylpyridin-4-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,3-dimethylpyridin-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-(2,3-Dimethylpyridin-4-yl)propan-1-amine dihydrochloride can be compared with other similar compounds, such as:
3-(2,3-Dimethylpyridin-4-yl)propan-1-amine: The base form of the compound without the dihydrochloride salt.
2,3-Dimethylpyridine: A precursor in the synthesis of the compound.
Tri(pyridin-4-yl)amine: Another pyridine derivative with different chemical properties and applications.
The uniqueness of this compound lies in its specific structure and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity .
Properties
CAS No. |
2243509-02-4 |
|---|---|
Molecular Formula |
C10H18Cl2N2 |
Molecular Weight |
237.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



